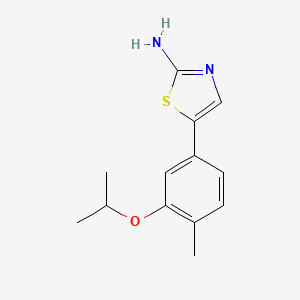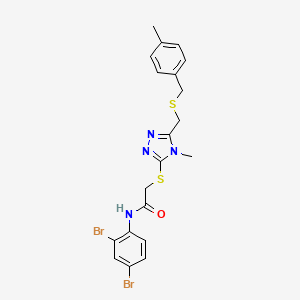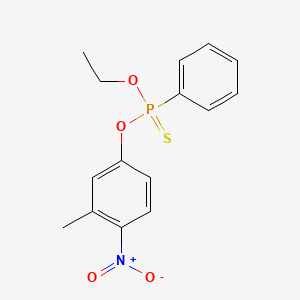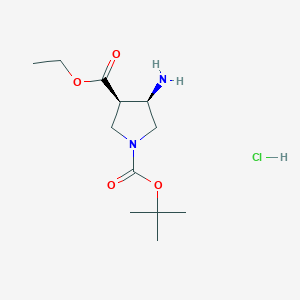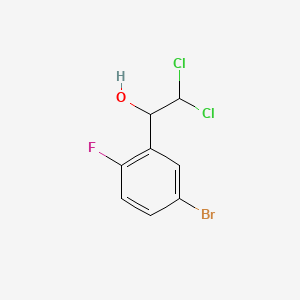
1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol is an organic compound that features a bromine and fluorine atom on a phenyl ring, along with two chlorine atoms and a hydroxyl group on an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol typically involves the reaction of 5-bromo-2-fluorobenzene with dichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroacetone.
Reduction: Formation of 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can enhance its electrophilic properties, making it more reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(5-Bromo-2-fluorophenyl)ethanol
- 1-(5-Bromo-2-fluorophenyl)ethanone
- 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Uniqueness: 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with two chlorine atoms on the ethyl chain. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming multiple types of chemical bonds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H6BrCl2FO |
|---|---|
Peso molecular |
287.94 g/mol |
Nombre IUPAC |
1-(5-bromo-2-fluorophenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C8H6BrCl2FO/c9-4-1-2-6(12)5(3-4)7(13)8(10)11/h1-3,7-8,13H |
Clave InChI |
RDANCERPDNNDKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(C(Cl)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
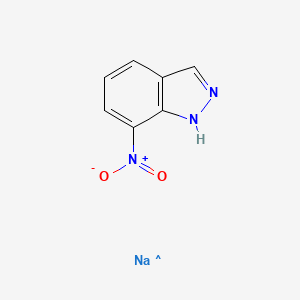
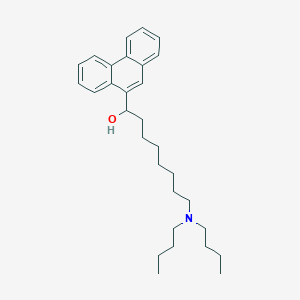
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)

![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
